molecular formula C17H25N3O2S B3004759 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1049419-28-4

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B3004759
CAS No.: 1049419-28-4
M. Wt: 335.47
InChI Key: FOORMUYKUKVZQD-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating a 1-methyl-1H-pyrrole ring, a dimethylaminoethyl chain, and a methanesulfonamide group linked to an m-tolyl (meta-methylphenyl) moiety. The pyrrole ring is a privileged scaffold in pharmaceutical development, known to contribute to the bioactivity of numerous compounds . Compounds bearing the dimethylamino fragment are frequently explored for their potential biological activities and their ability to influence the physicochemical properties of drug-like molecules . Similarly, the methanesulfonamide (mesyl) group is a common pharmacophore found in various therapeutic agents and biochemical probes . Researchers are investigating this specific compound and its analogs as potential inhibitors of critical biological targets. Preliminary research on structurally related molecules suggests potential application in the study of tubulin polymerization and the colchicine binding site, which are key mechanisms in the development of anticancer agents . Other pyrrole and pyrrolidinone derivatives have demonstrated potent inhibitory effects on cancer cell growth, suppression of tumor spheroid development, and disruption of colony formation in aggressive cell lines, indicating the value of this chemical class in oncological research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-14-7-5-8-15(11-14)13-23(21,22)18-12-17(19(2)3)16-9-6-10-20(16)4/h5-11,17-18H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOORMUYKUKVZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CN2C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by its molecular formula C17H25N3O2SC_{17}H_{25}N_{3}O_{2}S and a molecular weight of 335.5 g/mol. The structural features include a dimethylamino group and a pyrrole moiety, which are known to influence biological interactions significantly.

PropertyValue
Molecular FormulaC17H25N3O2SC_{17}H_{25}N_{3}O_{2}S
Molecular Weight335.5 g/mol
CAS Number1049373-36-5

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, a related compound demonstrated significant efficacy against Aspergillus fumigatus, increasing the survival rate of infected mice by 60% at a dosage of 200 mg/kg body weight, while showing low toxicity to RAW cells at concentrations up to 312.5 μg/ml .

Cytotoxicity

The cytotoxic effects of this compound have been studied in various cancer cell lines. A notable finding is that certain derivatives containing similar structural motifs showed enhanced cytotoxicity in MCF-7 breast cancer cells, indicating potential applications in cancer therapy .

The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or receptors associated with tumor growth and inflammation. For example, studies suggest that these compounds may modulate signaling pathways involved in apoptosis and cell proliferation, potentially leading to therapeutic effects in cancer treatment.

Study 1: Antifungal Efficacy

In a study assessing the antifungal properties of related compounds, it was found that treatment with a specific derivative significantly reduced fungal load in infected tissues. The effective dose for achieving a 50% survival rate was determined through probit analysis, highlighting the compound's potential as an antifungal agent .

Study 2: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with halogen substituents exhibited markedly higher cytotoxicity compared to their non-substituted counterparts. This suggests that modifications to the molecular structure can enhance therapeutic efficacy against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide derivatives with structural variations in aromatic substituents, heterocyclic rings, and side chains. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (1049419-28-4) C₁₇H₂₅N₃O₂S ~351.5 (calculated) m-Tolyl, 1-methylpyrrole, dimethylaminoethyl Balanced lipophilicity; potential for dual hydrophobic and polar interactions.
N-(2-(Dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide (1308672-74-3) C₂₄H₂₈N₆O₃S 480.19 Pyrimidinyl-amino, 2-methylindole Larger molecular weight; pyrimidine and indole groups may enhance DNA/protein binding.
N-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (1049348-22-2) C₁₇H₂₅N₃O₃S 351.5 4-Methoxy-2-methylphenyl Methoxy group increases polarity; may alter metabolic stability.
1-(2-Chlorophenyl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)methanesulfonamide (1091384-35-8) C₂₀H₂₄ClN₃O₂S 405.9 2-Chlorophenyl, 1-methylindole Chlorine substituent enhances lipophilicity and electron-withdrawing effects.
USP Sumatriptan Succinate Related Compound A (Unspecified CAS) C₂₇H₃₇N₅O₂S·C₄H₆O₄ 613.77 Bis-indole, succinate salt Pharmaceutical impurity; dimeric indole structure with higher molecular complexity.

Functional Group Analysis

  • Aromatic Substituents: The m-tolyl group in the target compound provides moderate lipophilicity compared to 2-chlorophenyl (higher lipophilicity, ) or 4-methoxy-2-methylphenyl (increased polarity, ).
  • Heterocyclic Moieties :

    • 1-Methylpyrrole (target compound) vs. 1-methylindole (): Indole’s larger aromatic system may improve binding to hydrophobic pockets, while pyrrole offers a smaller footprint for selective interactions.
    • Bis-indole systems in USP-related compounds () suggest dimeric interactions, likely increasing steric hindrance and reducing bioavailability.
  • Side Chains: The dimethylaminoethyl group is conserved across most compounds, suggesting its role in cationic interactions (e.g., with aspartate/glutamate residues).

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